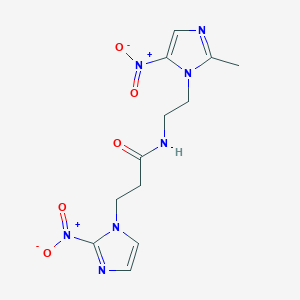
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial properties and are widely used in the treatment of infections caused by anaerobic bacteria and protozoa.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide typically involves the reaction of 2-methyl-5-nitroimidazole with appropriate alkylating agents. One common method involves the use of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride and 1-(2-bromoethyl)-2-methyl-5-nitroimidazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.
Aplicaciones Científicas De Investigación
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitroimidazole derivatives.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide involves the reduction of the nitro groups to reactive intermediates that can damage DNA and other cellular components. This leads to the inhibition of cell growth and replication, making it effective against anaerobic bacteria and protozoa . The compound targets specific molecular pathways involved in DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A widely used nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used in the treatment of infections.
Ronidazole: Used primarily in veterinary medicine.
Uniqueness
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide is unique due to its specific structure, which allows it to target a broader range of microorganisms. Its dual nitroimidazole moieties enhance its antimicrobial activity compared to other similar compounds .
Propiedades
Número CAS |
154094-90-3 |
|---|---|
Fórmula molecular |
C12H15N7O5 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide |
InChI |
InChI=1S/C12H15N7O5/c1-9-15-8-11(18(21)22)17(9)7-4-13-10(20)2-5-16-6-3-14-12(16)19(23)24/h3,6,8H,2,4-5,7H2,1H3,(H,13,20) |
Clave InChI |
VALXKZQMIDSFJS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(N1CCNC(=O)CCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
N-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]propanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















